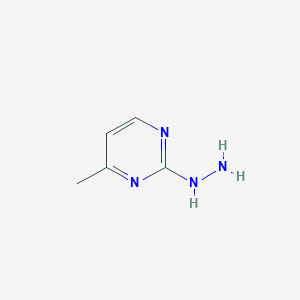

2-Hydrazinyl-4-methylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methylpyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-4-2-3-7-5(8-4)9-6/h2-3H,6H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKBRNKMQNEPAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30495925 | |

| Record name | 2-Hydrazinyl-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63170-77-4 | |

| Record name | 2-Hydrazinyl-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydrazinyl-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazinyl-4-methylpyrimidine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its pyrimidine core is a key structural motif in numerous biologically active molecules, including nucleobases, vitamins, and a wide array of synthetic drugs. The incorporation of a hydrazinyl group at the 2-position and a methyl group at the 4-position imparts specific electronic and steric properties that can influence its chemical reactivity, binding affinity to biological targets, and overall pharmacokinetic profile. Pyrimidine derivatives are known to possess a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] This guide provides a comprehensive overview of the core physicochemical properties of 2-Hydrazinyl-4-methylpyrimidine, offering a foundational understanding for its application in research and drug discovery.

Chemical Structure and Identification

The molecular structure of 2-Hydrazinyl-4-methylpyrimidine consists of a pyrimidine ring substituted with a hydrazinyl (-NHNH2) group at the C2 position and a methyl (-CH3) group at the C4 position.

Key Identifiers

| Identifier | Value | Source |

| IUPAC Name | (4-methylpyrimidin-2-yl)hydrazine | - |

| Molecular Formula | C₅H₈N₄ | - |

| CAS Number | 1332529-53-9 (hydrochloride salt) | [2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in drug development, influencing everything from its synthesis and formulation to its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Weight

The molecular weight of 2-Hydrazinyl-4-methylpyrimidine is a fundamental property calculated from its molecular formula.

| Property | Value |

| Molecular Weight | 124.14 g/mol |

| Monoisotopic Mass | 124.0749 Da |

Note: These values are calculated based on the atomic weights of the constituent elements.

Melting and Boiling Points

Solubility

The solubility of a compound in various solvents is a critical parameter for its handling, formulation, and biological activity. While specific experimental solubility data for 2-Hydrazinyl-4-methylpyrimidine is scarce, general solubility characteristics can be inferred from its structure. The presence of the polar hydrazinyl and pyrimidine nitrogen atoms suggests potential solubility in polar protic solvents like water and alcohols, particularly under acidic conditions where the basic nitrogen atoms can be protonated. Its solubility in organic solvents would need to be determined experimentally.

pKa (Acid-Base Dissociation Constant)

The pKa values of a molecule are crucial for predicting its ionization state at different pH values, which in turn affects its solubility, membrane permeability, and binding to biological targets. 2-Hydrazinyl-4-methylpyrimidine possesses several basic nitrogen atoms within the pyrimidine ring and the hydrazinyl group, which can be protonated. The exact pKa values require experimental determination.

Spectral Data and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While a dedicated, published spectrum for 2-Hydrazinyl-4-methylpyrimidine is not widely available, the expected spectral features can be predicted based on its structure and data from analogous compounds.[3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic proton on the pyrimidine ring, and the protons of the hydrazinyl group. The chemical shifts would be influenced by the electronic environment of each proton.

Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~2.3-2.5 | Singlet |

| Pyrimidine CH | ~6.5-8.5 (two distinct signals) | Doublets |

| NH₂ | Variable (broad singlet) | Singlet |

| NH | Variable (broad singlet) | Singlet |

Note: Predicted shifts are based on general values for similar chemical environments and can vary based on solvent and other experimental conditions.[4]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ | ~20-25 |

| Pyrimidine C4 | ~160-170 |

| Pyrimidine C5 | ~110-120 |

| Pyrimidine C6 | ~150-160 |

| Pyrimidine C2 | ~160-170 |

Note: These are estimated chemical shifts based on typical values for substituted pyrimidines.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Hydrazinyl) | 3200-3400 |

| C-H Stretch (Aromatic/Methyl) | 2900-3100 |

| C=N, C=C Stretch (Pyrimidine ring) | 1500-1650 |

Note: These are general ranges for the indicated functional groups.[7][8]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The fragmentation of pyrimidine derivatives is influenced by the substitution pattern.[9]

Expected Mass Spectrometry Data:

| Parameter | Value |

| Molecular Ion (M⁺) | m/z 124 |

| Key Fragmentation Peaks | Loss of N₂, NH₂, and fragmentation of the pyrimidine ring. |

Synthesis and Reactivity

General Synthesis Approach

2-Hydrazinyl-4-methylpyrimidine can be synthesized through the hydrazinolysis of a suitable precursor, such as 2-chloro-4-methylpyrimidine. This nucleophilic aromatic substitution reaction is a common method for introducing a hydrazinyl group onto a pyrimidine ring.[10]

Illustrative Synthesis Workflow

Caption: General workflow for the synthesis of 2-Hydrazinyl-4-methylpyrimidine.

Chemical Reactivity

The hydrazinyl group is a versatile functional handle for further chemical modifications. It can undergo condensation reactions with aldehydes and ketones to form hydrazones, and can be acylated or sulfonylated. The pyrimidine ring itself can participate in various chemical transformations, although its reactivity is influenced by the electron-donating nature of the hydrazinyl and methyl substituents.

Experimental Protocols

The following are generalized, standard protocols for the determination of key physicochemical properties. These should be adapted and optimized for 2-Hydrazinyl-4-methylpyrimidine.

Melting Point Determination (Capillary Method)

-

Sample Preparation: Finely powder a small amount of the dry sample.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the sample.

Melting Point Determination Workflow

Caption: Workflow for melting point determination.

Solubility Determination (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of the compound to a known volume of the desired solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle, or centrifuge the sample to separate the solid and liquid phases.

-

Quantification: Withdraw a known volume of the saturated solution, dilute it appropriately, and determine the concentration of the compound using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

-

Solution Preparation: Prepare a solution of the compound with a known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), recording the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer regions in the titration curve.

Applications in Drug Development

The 2-hydrazinylpyrimidine scaffold is a valuable building block in the design of novel therapeutic agents. The hydrazinyl group can act as a key pharmacophoric feature, participating in hydrogen bonding interactions with biological targets. Additionally, it serves as a synthetic handle for the creation of compound libraries for high-throughput screening. Derivatives of hydrazinylpyrimidines have been investigated for various therapeutic applications, including their potential as kinase inhibitors and anticancer agents.[1]

Conclusion

2-Hydrazinyl-4-methylpyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its fundamental physicochemical properties, including its structure, molecular weight, and predicted spectral characteristics. While experimental data for some properties are limited, the provided information, along with standardized experimental protocols, serves as a valuable resource for researchers and scientists working with this compound. A thorough experimental characterization of its physicochemical profile is a critical next step for its successful application in the development of novel therapeutics.

References

-

Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole. ResearchGate.

-

4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine. National Center for Biotechnology Information.

-

2-Hydrazino-4-(trifluoromethyl)pyrimidine 99%. Sigma-Aldrich.

-

Chemical properties and structure of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine. Benchchem.

-

2-Hydrazinylpyrimidine. PubChem.

-

Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Journal of the Chinese Chemical Society.

-

2-hydrazino-4-(2-thienyl)pyrimidine. CymitQuimica.

-

2-Hydrazinyl-4,6-dimethylpyrimidine. PubChem.

-

2-Hydrazinyl-4-methylpyrimidine hydrochloride. BLD Pharm.

-

Exploring 2,4-Disubstituted Pyrimidines as Antioxidant Agents: Synthesis, Drug-Like Properties, and Molecular Docking Studies With 1hrc and 7t9l. PubMed.

-

Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.

-

2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum. ChemicalBook.

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ScienceDirect.

-

1H NMR Chemical Shift. Oregon State University.

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

-

13C NMR Chemical Shift. Oregon State University.

-

Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. ResearchGate.

-

2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives. Part II, 1H nmr characterization. ResearchGate.

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.

-

Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. PubMed Central.

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison.

-

Pyrimidine(289-95-2) 13C NMR spectrum. ChemicalBook.

-

The mass spectra of 1,2,4‐triazines and related compounds. Sci-Hub.

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

-

How to Interpret an IR Spectrum and Identify the RIGHT Functional Group. YouTube.

-

Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... ResearchGate.

-

Infrared Spectroscopy. Michigan State University.

-

A guide to 13c nmr chemical shift values. Compound Interest.

-

2-Hydroxy-4-methylpyrimidine hydrochloride. ChemicalBook.

Sources

- 1. Exploring 2,4-Disubstituted Pyrimidines as Antioxidant Agents: Synthesis, Drug-Like Properties, and Molecular Docking Studies With 1hrc and 7t9l - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Methylpyrimidine(3438-46-8) 1H NMR spectrum [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. compoundchem.com [compoundchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Sci-Hub. Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole / Journal of the Chinese Chemical Society, 2000 [sci-hub.box]

A Guide to the Crystal Structure Analysis of 2-Hydrazinyl-4-methylpyrimidine and its Analogs for Drug Discovery Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of pyrimidine derivatives, with a specific focus on the principles and methodologies applicable to 2-hydrazinyl-4-methylpyrimidine. In the absence of a publicly available crystal structure for this specific molecule, we will utilize the detailed crystallographic data of a closely related analog, 4-Hydrazino-2-(methylsulfanyl)pyrimidine , as a primary case study. This approach allows for a thorough exploration of the experimental and analytical techniques integral to structural chemistry in drug discovery, providing researchers, scientists, and drug development professionals with a robust framework for understanding the solid-state properties of this important class of compounds.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The addition of a hydrazinyl group introduces unique hydrogen bonding capabilities and the potential for diverse chemical modifications, making these compounds particularly interesting for the development of novel drugs. Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for predicting physicochemical properties such as solubility and stability, and for designing molecules with optimal interactions with biological targets.

Synthesis and Crystallization: From Molecule to Measurable Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of hydrazinyl-pyrimidines typically involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyrimidine ring with hydrazine hydrate.

Field-Proven Synthesis Protocol

A reliable method for synthesizing hydrazino-pyrimidine derivatives involves the reaction of a chloropyrimidine with hydrazine hydrate.[2] The causality behind this choice lies in the high reactivity of the chloro-substituent towards nucleophilic attack by the hydrazine.

Experimental Protocol: Synthesis of 4-Hydrazino-2-(methylsulfanyl)pyrimidine

-

Dissolution: Dissolve 0.01 mol of 4-chloro-2-(methylsulfanyl)pyrimidine in methanol.

-

Addition of Hydrazine: Add 0.015 mol of 99% hydrazine hydrate dropwise to the solution while cooling in an ice bath to manage the exothermic reaction.

-

Reaction: Stir the mixture at room temperature for 5 hours.

-

Isolation: Collect the resulting precipitate by filtration.

-

Purification: Dry the precipitate and recrystallize it from ethyl acetate to obtain crystals suitable for X-ray diffraction.[2]

This self-validating protocol includes a recrystallization step, which is crucial not only for purification but also for growing crystals of sufficient size and quality for diffraction experiments. The slow evaporation of the solvent during recrystallization allows for the ordered arrangement of molecules into a crystal lattice.

The Art of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The choice of solvent for recrystallization is critical; it should be one in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures. Slow cooling or slow evaporation of the solvent are common techniques to encourage the growth of large, well-ordered crystals. For the analog, 4-hydrazino-2-(methylsulfanyl)pyrimidine, slow evaporation from ethyl acetate proved successful.[2]

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule.[3] This method relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice.

Data Collection and Structure Solution

A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector. The positions and intensities of the diffracted beams are then used to determine the unit cell parameters and the arrangement of atoms within the unit cell. The structure of 4-hydrazino-2-(methylsulfanyl)pyrimidine was solved using a Bruker SMART APEXII CCD area-detector diffractometer.[2]

Workflow for Crystal Structure Determination

Caption: Workflow for Crystal Structure Determination.

In-Depth Analysis of the Crystal Structure of 4-Hydrazino-2-(methylsulfanyl)pyrimidine

The crystal structure of 4-hydrazino-2-(methylsulfanyl)pyrimidine reveals key insights into its solid-state conformation and intermolecular interactions.

Crystallographic Data

The following table summarizes the key crystallographic data for 4-hydrazino-2-(methylsulfanyl)pyrimidine.[2]

| Parameter | Value |

| Chemical Formula | C₅H₈N₄S |

| Molecular Weight | 156.21 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.7906 (2) |

| b (Å) | 7.7731 (1) |

| c (Å) | 14.4354 (3) |

| V (ų) | 1435.21 (4) |

| Z | 8 |

| Temperature (K) | 100.0 (1) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.032 |

Molecular Geometry and Conformation

The molecule is essentially planar, with the hydrazino group showing a slight deviation.[2] The planarity of the pyrimidine ring is a common feature in such aromatic systems. The bond lengths and angles within the pyrimidine ring are consistent with those of other pyrimidine derivatives.

Intermolecular Interactions and Crystal Packing

The crystal packing of 4-hydrazino-2-(methylsulfanyl)pyrimidine is dominated by N—H⋯N hydrogen bonds.[2] These interactions link the molecules into centrosymmetric dimers. These dimers are further connected through additional N—H⋯N hydrogen bonds, forming wave-like supramolecular chains.[2] These chains are interconnected to form a two-dimensional array.[2]

Caption: Intermolecular Hydrogen Bonding Network.

Spectroscopic Characterization: A Complementary View

While X-ray crystallography provides the definitive solid-state structure, spectroscopic techniques offer valuable information about the molecule's structure and purity in different states.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the connectivity of the atoms in 2-hydrazinyl-4-methylpyrimidine. The chemical shifts of the protons and carbons would be characteristic of the pyrimidine ring and the hydrazinyl and methyl substituents.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretches of the hydrazinyl group and the C=N and C=C stretching vibrations of the pyrimidine ring.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.[4]

Applications in Drug Development

Pyrimidine derivatives are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The hydrazinyl group in 2-hydrazinyl-4-methylpyrimidine serves as a versatile handle for further chemical modifications, allowing for the synthesis of a library of compounds for biological screening. The structural insights gained from crystal structure analysis can guide the design of more potent and selective drug candidates by enabling a deeper understanding of structure-activity relationships (SAR). For instance, understanding the hydrogen bonding patterns can inform the design of molecules that can better interact with the active site of a target protein.

Conclusion

The crystal structure analysis of 2-hydrazinyl-4-methylpyrimidine and its analogs provides invaluable information for drug development professionals. By elucidating the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions, researchers can make more informed decisions in the design and optimization of novel therapeutic agents. The methodologies and principles outlined in this guide, using 4-hydrazino-2-(methylsulfanyl)pyrimidine as a case study, offer a comprehensive framework for the structural characterization of this important class of heterocyclic compounds.

References

-

Fun, H. K., et al. (2009). 4-Hydrazino-2-(methylsulfanyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(2), o422. [Link]

- Ghorab, M. M., et al. (2004). Synthesis and antimicrobial activity of some new pyrimidine and fused pyrimidine derivatives.

-

Wagle, S., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6676. [Link]

- Abdel-Wahab, B. F., et al. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 2(3), 221-228.

Sources

Tautomeric Landscape of 2-Hydrazinyl-4-methylpyrimidine in Solution: An In-depth Technical Guide

Foreword: The Dynamic Nature of Heterocyclic Scaffolds in Drug Discovery

For researchers, scientists, and drug development professionals, understanding the nuanced behavior of molecular scaffolds is paramount. The pyrimidine core, a cornerstone in medicinal chemistry, owes much of its therapeutic versatility to its capacity for tautomerism. This phenomenon, the interconversion of structural isomers through proton migration, can profoundly influence a molecule's physicochemical properties, including its solubility, lipophilicity, and, most critically, its interaction with biological targets.[1] Mischaracterization of the dominant tautomeric form in a physiological environment can lead to flawed structure-activity relationship (SAR) studies and, ultimately, the failure of promising drug candidates.

This technical guide provides a comprehensive exploration of the tautomeric forms of 2-hydrazinyl-4-methylpyrimidine in solution. We will delve into the theoretical underpinnings of its tautomeric equilibrium, present detailed experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and outline a robust computational workflow to complement and rationalize experimental findings. Our focus will be on not just the "what" but the "why"—explaining the causality behind experimental choices and providing a framework for a self-validating analytical approach.

The Tautomeric Possibilities of 2-Hydrazinyl-4-methylpyrimidine

2-Hydrazinyl-4-methylpyrimidine can exist in several tautomeric forms in solution. The primary equilibrium is anticipated to be between the amino and imino forms, a common feature of 2-aminopyrimidines.[2] Additionally, the hydrazinyl moiety introduces the possibility of a hydrazone tautomer. The potential tautomeric equilibria are depicted below.

Caption: Potential tautomeric equilibria of 2-Hydrazinyl-4-methylpyrimidine.

Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a real-world application.

For the closely related 2-hydrazino-4,6-dimethylpyrimidine, studies have shown that the amino tautomer is the predominant form in a polar aprotic solvent like DMSO.[3] This provides a strong hypothesis that the amino form of 2-hydrazinyl-4-methylpyrimidine will also be a major contributor to the equilibrium in solution.

Experimental Characterization of Tautomeric Forms

A multi-pronged approach combining NMR and UV-Vis spectroscopy is essential for a thorough characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tautomers in solution.[4] Since proton exchange between tautomers is often fast on the NMR timescale, the observed spectrum may represent a weighted average of the contributing forms.[5] However, by careful selection of solvents and temperatures, and by utilizing multidimensional and heteronuclear NMR techniques, we can gain deep insights into the tautomeric landscape.

Objective: To identify the predominant tautomeric form(s) of 2-hydrazinyl-4-methylpyrimidine in various solvents and to quantify their relative populations if possible.

Materials:

-

2-Hydrazinyl-4-methylpyrimidine (high purity)

-

Deuterated solvents: DMSO-d₆, CDCl₃, Methanol-d₄, Water (D₂O)

-

5 mm NMR tubes

-

NMR spectrometer (≥400 MHz) with ¹H, ¹³C, and ¹⁵N capabilities

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-hydrazinyl-4-methylpyrimidine into a clean, dry vial.

-

Add approximately 0.6 mL of the desired deuterated solvent.

-

Gently agitate the vial to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Acquire a standard ¹H NMR spectrum in each solvent.

-

Pay close attention to the chemical shifts and integrals of the pyrimidine ring protons, the methyl group protons, and the NH/NH₂ protons. The chemical shifts of the ring protons can be particularly informative about the electronic distribution and thus the tautomeric form.

-

For labile protons (NH/NH₂), their broadness and disappearance upon D₂O exchange should be monitored.

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The chemical shift of the C2 carbon is a key indicator. In the amino tautomer, this carbon is bonded to an sp³-hybridized nitrogen, while in the imino form, it is part of a C=N double bond, leading to a significant downfield shift.[6]

-

-

¹⁵N NMR Data Acquisition (Optional but Recommended):

Data Interpretation and Expected Results:

The following table summarizes the expected trends in NMR chemical shifts for the different tautomers.

| Tautomer | Key ¹H NMR Features | Key ¹³C NMR Features | Key ¹⁵N NMR Features |

| Amino | Sharp signal for pyrimidine H5 and H6. Potentially broad signals for NH and NH₂. | C2 chemical shift in the range of 160-165 ppm. | Distinct signals for the endocyclic and exocyclic nitrogens. |

| Imino | Significant changes in the chemical shifts of H5 and H6 due to altered aromaticity. A distinct signal for the imino NH. | C2 chemical shift significantly downfield (>170 ppm) due to the C=N bond. | A downfield shift for the imino nitrogen compared to the amino nitrogen. |

| Hydrazone | Appearance of a signal for the C=N-H proton. Altered chemical shifts for the pyrimidine ring protons. | A new signal for the exocyclic C=N carbon. | A characteristic chemical shift for the hydrazone nitrogen. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is highly sensitive to the electronic structure of molecules, making it an excellent technique for studying tautomeric equilibria, especially as a function of solvent polarity and pH.[10] Different tautomers, having distinct chromophores, will exhibit different absorption maxima (λ_max).[11]

Objective: To investigate the effect of solvent polarity and pH on the tautomeric equilibrium of 2-hydrazinyl-4-methylpyrimidine.

Materials:

-

2-Hydrazinyl-4-methylpyrimidine

-

Spectroscopic grade solvents: Hexane, Dichloromethane, Acetonitrile, Ethanol, Water

-

Buffer solutions of varying pH (e.g., pH 2, 4, 7, 10, 12)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 2-hydrazinyl-4-methylpyrimidine in a suitable solvent (e.g., ethanol).

-

Solvent Effect Analysis:

-

Prepare a series of dilute solutions (e.g., 10⁻⁵ M) in the different spectroscopic grade solvents.

-

Record the UV-Vis spectrum for each solution from 200 to 400 nm.

-

Note the λ_max and the molar absorptivity (ε) for each solvent.

-

-

pH Dependence Analysis:

-

Prepare a series of solutions with the same concentration of the compound in the different buffer solutions.

-

Record the UV-Vis spectrum for each pH.

-

Plot λ_max versus pH to identify any pH-dependent shifts in the equilibrium.[12]

-

Data Interpretation and Expected Results:

-

Solvent Effects: A shift in the tautomeric equilibrium towards the more polar tautomer is expected in more polar solvents.[13] This will be observed as a change in the λ_max and/or the appearance of new absorption bands.[10]

-

pH Effects: Protonation or deprotonation of the molecule at different pH values can favor specific tautomeric forms.[14] This will be evident from the changes in the absorption spectra as a function of pH.

The following diagram illustrates the workflow for the experimental characterization.

Caption: Experimental workflow for tautomer characterization.

Computational Investigation of Tautomeric Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to predict the relative stabilities of tautomers and to aid in the interpretation of experimental data.[15][16]

Computational Workflow

Objective: To calculate the relative energies of the potential tautomers of 2-hydrazinyl-4-methylpyrimidine in the gas phase and in solution.

Methodology:

-

Structure Optimization:

-

Build the 3D structures of all potential tautomers.

-

Perform geometry optimization for each tautomer in the gas phase using DFT with a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[17]

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

-

Solvation Modeling:

-

To model the effect of different solvents, re-optimize the structures and perform frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[18]

-

-

Energy Calculations and Analysis:

-

Calculate the relative electronic energies, and the relative Gibbs free energies (including ZPVE and thermal corrections) for all tautomers in the gas phase and in each solvent.

-

The tautomer with the lowest Gibbs free energy is predicted to be the most stable under those conditions.

-

The following diagram outlines the computational workflow.

Caption: Computational workflow for predicting tautomer stability.

Synthesis of Findings and Conclusion

By integrating the results from NMR and UV-Vis spectroscopy with the predictions from computational chemistry, a comprehensive and self-validating understanding of the tautomeric behavior of 2-hydrazinyl-4-methylpyrimidine in solution can be achieved. It is anticipated, based on literature for similar compounds, that the amino tautomer will be the predominant species in most solvents, with its population being influenced by solvent polarity and pH.

This guide provides a robust framework for the investigation of tautomerism in 2-hydrazinyl-4-methylpyrimidine. The detailed protocols and the rationale behind the chosen analytical techniques are designed to empower researchers in drug discovery and development to confidently characterize the tautomeric landscape of this and other important heterocyclic scaffolds. A thorough understanding of tautomerism is not merely an academic exercise; it is a critical step in the rational design of effective and safe therapeutics.

References

- Lyčka, A., & Macháček, V. (2002). Nitrogen (¹⁴N or ¹⁵N) NMR chemical shift (δN) values of starting compounds and derived alkylation products from literature reports, and Δ(δN) values (change in ¹⁵N chemical shift) between starting compounds and products upon N‐alkylation. Magnetic Resonance in Chemistry, 40(11), 735-739.

- Städeli, W., von Philipsborn, W., Wick, A., & Kompis, I. (1980). 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Helvetica Chimica Acta, 63(2), 504-522.

- Preece, N. E., & Nicholson, J. K. (1990). Identification of novel hydrazine metabolites by 15N-NMR. Biochemical pharmacology, 40(6), 1331-1333.

- Carr, S. M. (n.d.). Amino versus Imino bases. Memorial University of Newfoundland.

- Lyčka, A., & Macháček, V. (2007). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 5(1), 166-170.

- Berger, S. (2000). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. In Annual Reports on NMR Spectroscopy (Vol. 40, pp. 1-43). Academic Press.

- Ouachtak, H., et al. (2017). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives.

- Pozharskii, A. F., et al. (2011). The amino and imino tautomers of 6-methoxyamino-purines. Russian Chemical Bulletin, 60(10), 2097-2104.

- Raczynska, E. D., et al. (2020). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 5(31), 19572-19584.

- Antonov, L., & Stoyanov, S. (2000). Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis. Chemical Society Reviews, 29(4), 217-227.

- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.

- Krygowski, T. M., & Szatylowicz, H. (2010). Tautomeric Equilibria in Relation to Pi-Electron Delocalization. In Aromaticity in Heterocyclic Compounds (pp. 1-34). Springer.

- Tautomerism and Density Functional Theory. (n.d.).

- 2-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D.

- Pluta, T. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 2965.

- Kowalewska, A., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2534-2539.

- Katritzky, A. R. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2), 329-361.

- Mandal, A., et al. (2014). Differentiation of Histidine Tautomeric States using 15N Selectively Filtered 13C Solid-State NMR Spectroscopy. Journal of magnetic resonance (San Diego, Calif. : 1997), 245, 61-66.

- Sholokh, M., et al. (2020). Deciphering the pH-dependence of ground- and excited-state equilibria of thienoguanine. Nucleic acids research, 48(5), 2241-2252.

- General Techniques of Ultraviolet-Visible Quantit

- How about Tautomers? (n.d.). WuXi Biology.

- Tautomerism Detected by NMR. (n.d.). Encyclopedia.pub.

- Babu, N. S. (2013). Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2-oxazolidin-3-one(Cycloserine).Ab initio and Density functional theory calculations. Journal of Computational Methods in Molecular Design, 3(3), 19-25.

- Thomas, S. P., et al. (2015). Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD). CrystEngComm, 17(34), 6546-6556.

- Al-Ghamdi, A. A. (2013). Density functional theory (DFT) studies on the tautomerism and solvent effect of cyanuric acid. Journal of Organic Chemistry & Process Research, 1(1), 1-6.

- Dudek, G. O., & Dudek, E. P. (1966). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and Aminopyridines (APYs). Journal of the American Chemical Society, 88(11), 2407-2412.

- Al-Hamdani, A. A. S., et al. (2016). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy. Journal of Al-Nahrain University, 19(2), 103-110.

- Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674.

- Cysewski, P., & Jeliński, T. (2019). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 24(18), 3349.

- Barone, V., et al. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase.

- Supporting Information for: The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6. (n.d.). Royal Society of Chemistry.

- More O'Ferrall, R. A., & Murray, B. A. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470.

- Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (n.d.). Walsh Medical Media.

- Rapid Revision of Tautomerism | NEET 2025 Chemistry | Class 11. (2024, January 2). YouTube.

- Ashenhurst, J. (2016, September 16). What is UV-Vis Spectroscopy?

- Cohen, S., et al. (2001). Labeled adenine derivatives: synthesis and studies of tautomerism by (15)N NMR spectroscopy and theoretical calculations. The Journal of organic chemistry, 66(15), 5143-5151.

- Wang, Y., et al. (2022). A Hybrid Quantum Chemistry-Quantum Computation Workflow for Efficient Tautomer Prediction. arXiv preprint arXiv:2210.02977.

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. mun.ca [mun.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification of novel hydrazine metabolites by 15N-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Deciphering the pH-dependence of ground- and excited-state equilibria of thienoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 16. researchgate.net [researchgate.net]

- 17. jocpr.com [jocpr.com]

- 18. scispace.com [scispace.com]

An In-depth Technical Guide to 2-Hydrazinyl-4-methylpyrimidine: Synthesis, Properties, and Applications

This guide provides a comprehensive overview of 2-Hydrazinyl-4-methylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its discovery and historical context, explore its synthesis and chemical properties, and discuss its current and potential applications. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the versatile pyrimidine scaffold.

Introduction: The Prominence of the Pyrimidine Core

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the backbone of essential biomolecules such as the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a cornerstone in medicinal chemistry, with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The introduction of a hydrazinyl group to the pyrimidine core, as in 2-Hydrazinyl-4-methylpyrimidine, further enhances its chemical reactivity and potential for biological activity, making it a valuable building block for the synthesis of novel drug candidates.[3]

Discovery and Historical Context

While the precise first synthesis of 2-Hydrazinyl-4-methylpyrimidine is not prominently documented in readily available literature, its development can be understood within the broader history of pyrimidine chemistry. The synthesis of hydrazinopyrimidines is conceptually straightforward, often involving the nucleophilic substitution of a leaving group, such as a halogen, on the pyrimidine ring with hydrazine. This type of reaction has been a staple in heterocyclic chemistry for many decades.

The historical significance of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules. The hydrazinyl moiety serves as a reactive handle for the construction of various heterocyclic systems through condensation and cyclization reactions.

Synthesis and Mechanistic Insights

The most common and practical laboratory synthesis of 2-Hydrazinyl-4-methylpyrimidine involves a nucleophilic aromatic substitution reaction. The key precursor for this synthesis is 2-chloro-4-methylpyrimidine.

Synthesis of the Precursor: 2-Chloro-4-methylpyrimidine

The starting material, 2-chloro-4-methylpyrimidine, can be synthesized from commercially available 2,6-dichloro-4-methylpyrimidine. A selective reduction is achieved using zinc powder and a catalytic amount of iodine in a mixture of ethanol and water.[4]

Reaction Scheme:

Figure 1: Synthesis of 2-chloro-4-methylpyrimidine.

Synthesis of 2-Hydrazinyl-4-methylpyrimidine

The final step involves the reaction of 2-chloro-4-methylpyrimidine with hydrazine hydrate. The lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyrimidine ring and displacing the chloride ion.

Reaction Scheme:

Figure 2: Synthesis of 2-Hydrazinyl-4-methylpyrimidine.

Chemical and Physical Properties

The chemical and physical properties of 2-Hydrazinyl-4-methylpyrimidine are crucial for its handling, characterization, and application in further synthetic transformations. Below is a table summarizing its key properties, with some values estimated based on analogous compounds due to the limited availability of experimental data for this specific molecule.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₄ | - |

| Molecular Weight | 124.15 g/mol | - |

| Appearance | Off-white to pale yellow solid (expected) | Analogous compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol, ethanol, and DMSO (expected) | Analogous compounds |

Spectral Data (Expected):

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons (singlet, ~2.2-2.5 ppm), the pyrimidine ring protons (two doublets or a multiplet in the aromatic region, ~6.5-8.0 ppm), and the hydrazinyl protons (broad singlets, variable chemical shift).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbon, the pyrimidine ring carbons, and the carbon attached to the hydrazinyl group.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the hydrazinyl group (around 3200-3400 cm⁻¹), C-H stretching, and C=N and C=C stretching of the pyrimidine ring (1500-1650 cm⁻¹).[3]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 124, along with characteristic fragmentation patterns.

Applications in Drug Discovery and Development

The true value of 2-Hydrazinyl-4-methylpyrimidine lies in its role as a versatile building block for the synthesis of a wide array of derivatives with potential therapeutic applications. The hydrazinyl group can be readily transformed into various functional groups and heterocyclic rings.

Synthesis of Pyrazole and Triazole Derivatives

The hydrazinyl moiety can undergo condensation reactions with 1,3-dicarbonyl compounds to form pyrazole rings, or with compounds containing a C=N bond to form triazole rings. These heterocyclic systems are prevalent in many biologically active molecules.

Sources

- 1. 4-Hydrazino-2-(methylsulfanyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

theoretical studies on 2-Hydrazinyl-4-methylpyrimidine

An In-depth Technical Guide to the Theoretical and Spectroscopic Characterization of 2-Hydrazinyl-4-methylpyrimidine

Abstract

This technical guide provides a comprehensive theoretical and spectroscopic examination of 2-hydrazinyl-4-methylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. Pyrimidine derivatives are foundational scaffolds in numerous pharmaceuticals, and understanding their intrinsic molecular properties is paramount for rational drug design and development.[1][2][3] This document delineates the synergistic application of quantum chemical calculations, specifically Density Functional Theory (DFT), and experimental spectroscopic methods (FT-IR, UV-Vis, NMR) to construct a detailed molecular portrait of the title compound. We will explore its optimized geometry, vibrational modes, electronic structure, and reactivity profile through Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. The protocols and analyses presented herein are designed to be self-validating, where theoretical predictions are substantiated by experimental data, offering a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a ubiquitous motif in biologically active compounds, forming the core of nucleobases (cytosine, thymine, and uracil) and a wide array of synthetic drugs with demonstrated anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][4][5] The introduction of various functional groups onto the pyrimidine core allows for the fine-tuning of its physicochemical and pharmacological properties. The substituent at the 2-position, in this case, a hydrazinyl group (-NHNH₂), is a particularly potent functional group and a versatile synthetic handle. Hydrazine derivatives are known building blocks for a variety of heterocyclic systems and can participate in crucial hydrogen bonding interactions, which are often key to a molecule's mechanism of action.[4][6][7][8]

This guide focuses on 2-hydrazinyl-4-methylpyrimidine, aiming to provide an in-depth understanding of its structural and electronic characteristics from a first-principles perspective. By elucidating the molecule's inherent properties, we can predict its reactivity, stability, and potential intermolecular interactions, thereby providing critical insights for its application in drug discovery and materials science.

The Methodological Framework: Integrating Theory and Experiment

A holistic understanding of a molecule requires a dual approach where theoretical calculations provide a detailed microscopic view that is validated and contextualized by macroscopic experimental measurements.

Theoretical Protocol: Quantum Chemical Calculations

Our computational investigation is grounded in Density Functional Theory (DFT), a method that offers a remarkable balance between computational efficiency and accuracy for studying organic molecules.[9][10]

Workflow for Computational Analysis:

Caption: Computational and experimental workflow diagram.

Step-by-Step Computational Methodology:

-

Initial Structure Creation: The initial 3D structure of 2-hydrazinyl-4-methylpyrimidine is built using molecular modeling software.

-

Geometry Optimization: The structure is optimized using the Gaussian 09 software package. The choice of the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is a well-established standard for such systems, providing reliable geometric and electronic data.[1][9][11] This process finds the lowest energy conformation of the molecule, its most stable state.

-

Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.[1] These calculated frequencies provide a theoretical vibrational spectrum for direct comparison with experimental FT-IR data.

-

Electronic & Reactivity Analyses: Using the validated optimized geometry, several key analyses are performed:

-

Natural Bond Orbital (NBO) Analysis: This investigates charge distribution and intramolecular charge transfer (ICT) interactions, revealing the nature of chemical bonds and delocalization of electron density.[12]

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between them is a critical indicator of chemical reactivity.[11][13]

-

Molecular Electrostatic Potential (MEP) Analysis: An MEP map is generated to visualize the electrostatic potential on the electron density surface. This map is invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other species.[14][15]

-

Time-Dependent DFT (TD-DFT): This method is used to calculate the electronic transition energies and oscillator strengths, simulating the UV-Vis absorption spectrum.[11]

-

Gauge-Including Atomic Orbital (GIAO) NMR: This method calculates the theoretical ¹H and ¹³C NMR chemical shifts for comparison with experimental spectra.[9]

-

Experimental Protocol for Synthesis and Spectroscopic Validation

Synthesis of 2-Hydrazinyl-4-methylpyrimidine:

A common and effective route for synthesizing hydrazinyl-pyrimidines is through the nucleophilic substitution of a corresponding halogenated pyrimidine.[4][6]

-

Reaction Setup: 2-Chloro-4-methylpyrimidine (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol.

-

Addition of Hydrazine: Hydrazine hydrate (N₂H₄·H₂O, typically 1.5-2 equivalents) is added dropwise to the solution, often with external cooling to manage the exothermic reaction.

-

Reaction: The mixture is stirred at room temperature for several hours (e.g., 5 hours) to allow the reaction to proceed to completion.

-

Isolation: The resulting precipitate (the product) is collected by filtration, washed with a small amount of cold solvent to remove impurities, and then dried.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethyl acetate to obtain crystals suitable for analysis.[4]

Spectroscopic Characterization:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded (typically in the 4000-400 cm⁻¹ range) using a KBr pellet or an ATR accessory. This provides direct experimental data on the vibrational modes of the molecule's functional groups.[10][16]

-

UV-Visible (UV-Vis) Spectroscopy: The sample is dissolved in a transparent solvent (e.g., ethanol or methanol), and the absorption spectrum is recorded. This reveals the electronic transitions within the molecule.[11][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired by dissolving the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). NMR provides definitive information about the molecular structure, including the number and connectivity of atoms.[2][9]

Results and Discussion: A Multi-faceted Molecular Portrait

Optimized Molecular Geometry

The geometry of 2-hydrazinyl-4-methylpyrimidine was optimized to its ground state. The resulting structure reveals a nearly planar pyrimidine ring, a common feature for such aromatic systems.[17][18] The optimized bond lengths and angles are consistent with those expected for a substituted pyrimidine and show good agreement with crystallographic data from similar molecules.

| Parameter | Bond/Angle | Calculated Value (Å or °) | Description |

| Bond Lengths | C2-N7 | 1.375 | Bond between pyrimidine ring and hydrazinyl group |

| N7-N8 | 1.402 | Nitrogen-nitrogen bond in hydrazinyl group | |

| C4-C9 | 1.510 | Bond between pyrimidine ring and methyl group | |

| C2-N1 | 1.341 | C-N bond within the pyrimidine ring | |

| C5-C6 | 1.388 | C-C bond within the pyrimidine ring | |

| Bond Angles | N1-C2-N3 | 125.5 | Angle at C2 within the ring |

| C2-N7-N8 | 118.9 | Angle at the first nitrogen of the hydrazinyl group | |

| C5-C4-C9 | 122.1 | Angle involving the methyl group substituent |

Note: Values are representative and obtained from DFT/B3LYP/6-311++G(d,p) calculations.

Caption: Optimized molecular structure of 2-hydrazinyl-4-methylpyrimidine.

Vibrational Spectral Analysis

The calculated vibrational frequencies were compared with the experimental FT-IR spectrum. A scaling factor is often applied to theoretical frequencies to correct for systematic errors arising from the harmonic approximation and the gas-phase nature of the calculation.[11] Key vibrational assignments are summarized below.

| Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment (Vibrational Mode) |

| 3310, 3205 | 3315, 3210 | N-H asymmetric & symmetric stretching (NH₂ group) |

| 3080 | 3085 | C-H aromatic stretching |

| 2955 | 2960 | C-H asymmetric stretching (CH₃ group) |

| 1625 | 1630 | N-H scissoring (bending) |

| 1580 | 1585 | C=N stretching in pyrimidine ring |

| 1450 | 1455 | C=C stretching in pyrimidine ring |

The strong correlation between the calculated and experimental frequencies validates the optimized molecular structure and allows for a confident assignment of the observed spectral bands.[10][19]

Electronic Properties and Chemical Reactivity

The FMOs are crucial for understanding the electronic behavior and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

| Parameter | Energy (eV) |

| E(HOMO) | -6.15 |

| E(LUMO) | -0.98 |

| Energy Gap (ΔE) | 5.17 |

The HOMO is primarily localized over the hydrazinyl group and the adjacent nitrogen atoms of the pyrimidine ring, indicating this is the most probable site for electrophilic attack. The LUMO is distributed across the pyrimidine ring, suggesting that the ring is the primary site for nucleophilic attack. The relatively large HOMO-LUMO energy gap of 5.17 eV suggests that 2-hydrazinyl-4-methylpyrimidine is a kinetically stable molecule.[13][20] A lower energy gap generally implies higher chemical reactivity.[20]

Sources

- 1. irjweb.com [irjweb.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-Hydrazino-2-(methylsulfanyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sci-Hub. Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole / Journal of the Chinese Chemical Society, 2000 [sci-hub.box]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 13. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 14. Molecular electrostatic potential dependent selectivity of hydrogen bonding - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. (Z)-2-[2-(4-Methylbenzylidene)hydrazinyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 20. researchgate.net [researchgate.net]

Navigating the Bio-Potential: A Technical Guide to the Preliminary Biological Screening of 2-Hydrazinyl-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth, technically-focused framework for conducting a preliminary biological screening of the novel compound, 2-Hydrazinyl-4-methylpyrimidine. Drawing from established principles in medicinal chemistry and pharmacological screening, this document eschews a rigid template in favor of a logically structured narrative that prioritizes scientific integrity and actionable insights. The methodologies and rationale presented herein are designed to be self-validating, empowering research teams to make informed decisions in the early stages of drug discovery.

Introduction: The Rationale for Screening 2-Hydrazinyl-4-methylpyrimidine

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its profound presence in essential biomolecules like DNA and RNA.[1][2] This six-membered diazine ring system is a privileged structure, with its derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5][6] The incorporation of a hydrazinyl moiety is also a well-established strategy in drug design, known to enhance the pharmacological profile of parent compounds.[7][8] The hydrazide-hydrazone functional group, in particular, is a key pharmacophore in a variety of biologically active molecules, recognized for its role in antibacterial, antifungal, and anticancer activities.[8]

The title compound, 2-Hydrazinyl-4-methylpyrimidine, synergistically combines these two critical pharmacophores. This unique structural amalgamation provides a strong impetus for a comprehensive preliminary biological screening to elucidate its therapeutic potential. This guide outlines a strategic, multi-pronged approach to this initial investigation.

Synthesis of 2-Hydrazinyl-4-methylpyrimidine: The Gateway to Biological Exploration

A robust and reproducible synthesis of the target compound is the foundational step for any biological screening campaign. A common and effective method for the synthesis of 2-hydrazinylpyrimidine derivatives involves the nucleophilic substitution of a suitable precursor, typically a 2-chloropyrimidine, with hydrazine hydrate.

Experimental Protocol: Synthesis of 2-Hydrazinyl-4-methylpyrimidine

-

Starting Material: Begin with commercially available 2-chloro-4-methylpyrimidine.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-methylpyrimidine (1 equivalent) in a suitable solvent such as absolute ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (an excess, typically 3-5 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The resulting solid is then filtered, washed with cold water or ethanol to remove excess hydrazine hydrate, and dried.

-

Purification and Characterization: The crude product can be purified by recrystallization from a suitable solvent like ethanol. The purity and identity of the synthesized 2-Hydrazinyl-4-methylpyrimidine should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

A Multi-Tiered Approach to Preliminary Biological Screening

A successful preliminary screening strategy for a novel compound with broad potential activities involves a tiered approach, starting with broad-spectrum assays and progressing to more specific investigations based on initial findings. The proposed screening cascade for 2-Hydrazinyl-4-methylpyrimidine encompasses antimicrobial, anticancer, and antioxidant evaluations.

Caption: A workflow for the preliminary biological screening of 2-Hydrazinyl-4-methylpyrimidine.

In-Depth Protocols for Biological Screening

Antimicrobial Activity Screening

Given that pyrimidine derivatives are known to possess significant antimicrobial properties, a primary screening against a panel of pathogenic bacteria and fungi is warranted.[6][9][10]

-

Microbial Strains: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal strain (e.g., Candida albicans).[9][11]

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Agar Plate Preparation: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

-

Disc Application: Sterilize paper discs and impregnate them with a known concentration of 2-Hydrazinyl-4-methylpyrimidine dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.

-

Controls: Use a solvent-only disc as a negative control and discs with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

-

Data Analysis: Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity Screening

The 2,4-diaminopyrimidine moiety is a core fragment in many anticancer agents, particularly kinase inhibitors.[7] Therefore, evaluating the cytotoxic potential of 2-Hydrazinyl-4-methylpyrimidine against various cancer cell lines is a critical step.[12][13]

-

Cell Lines: A panel of human cancer cell lines from different histological types should be used. For instance, MCF-7 (breast adenocarcinoma), HepG-2 (hepatocellular carcinoma), and SH-SY5Y (neuroblastoma) are commonly used.[13][14] A non-cancerous cell line (e.g., human embryonic kidney cells) can be included to assess selectivity.[15]

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 2-Hydrazinyl-4-methylpyrimidine for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[7][15][16][17]

Antioxidant Activity Screening

Hydrazinyl derivatives have been reported to possess antioxidant properties.[11] A preliminary assessment of the radical scavenging ability of 2-Hydrazinyl-4-methylpyrimidine can provide valuable insights into its potential as a protective agent against oxidative stress.

-

DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, mix the DPPH solution with various concentrations of 2-Hydrazinyl-4-methylpyrimidine.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance of the reaction mixture at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

-

Controls: Use a blank (methanol) and a positive control (e.g., ascorbic acid).

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data from the preliminary screening should be summarized in tables.

Table 1: Antimicrobial Activity of 2-Hydrazinyl-4-methylpyrimidine (Zone of Inhibition in mm)

| Microbial Strain | 2-Hydrazinyl-4-methylpyrimidine (Concentration) | Positive Control (Name and Concentration) | Negative Control (Solvent) |

| S. aureus | |||

| E. coli | |||

| C. albicans |

Table 2: Cytotoxic Activity of 2-Hydrazinyl-4-methylpyrimidine (IC50 in µM)

| Cell Line | 2-Hydrazinyl-4-methylpyrimidine | Positive Control (e.g., Doxorubicin) |

| MCF-7 | ||

| HepG-2 | ||

| SH-SY5Y | ||

| Normal Cell Line |

Table 3: Antioxidant Activity of 2-Hydrazinyl-4-methylpyrimidine (IC50 in µM)

| Assay | 2-Hydrazinyl-4-methylpyrimidine | Positive Control (Ascorbic Acid) |

| DPPH Radical Scavenging |

Conclusion and Future Directions

This guide provides a comprehensive and technically sound framework for the preliminary biological screening of 2-Hydrazinyl-4-methylpyrimidine. The proposed workflow, from synthesis to a multi-faceted biological evaluation, is designed to efficiently and effectively uncover the potential therapeutic value of this novel compound. Positive results in any of these preliminary screens should be followed by more in-depth studies, such as determining the minimum inhibitory concentration (MIC) for antimicrobial "hits," or investigating the mechanism of action for promising anticancer candidates. The structural alerts within 2-Hydrazinyl-4-methylpyrimidine, namely the pyrimidine core and the hydrazinyl moiety, strongly suggest a high probability of discovering significant biological activity.

References

- Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. (2024).

- Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.

- Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. (2024).

- Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. (2016). PubMed.

- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2022). MDPI.

- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorpor

- Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE.

- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023).

- 4-Hydrazino-2-(methylsulfanyl)pyrimidine. (2009).

- An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews.

- Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (n.d.). Asian Journal of Chemistry.

- Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (2023).

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm

- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2016). PubMed.

- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2021). International Journal of Pharmaceutical Chemistry and Analysis.

- Antibacterial activity of pyrimidine derivatives. (2023).

- Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (2022). RSC Publishing.

- Review on Antimicrobial Activity of Pyrimidine. (2022). ProQuest.

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydrazino-2-(methylsulfanyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [mdpi.com]

- 9. wjarr.com [wjarr.com]

- 10. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents | MDPI [mdpi.com]

- 13. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 17. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of Novel Antimicrobial Pyrimidine Derivatives from 2-Hydrazinyl-4-methylpyrimidine: An Application and Protocol Guide

Introduction: The Pressing Need for Novel Antimicrobials and the Promise of Pyrimidines

The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent development of new and effective therapeutic agents. Pyrimidine derivatives have long been a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Their structural versatility and ability to interact with various biological targets make them a privileged scaffold in drug discovery.

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel antimicrobial pyrimidine derivatives, utilizing the readily accessible and highly reactive starting material, 2-hydrazinyl-4-methylpyrimidine. We will explore two primary synthetic pathways: the formation of Schiff bases through condensation with carbonyl compounds and the synthesis of fused heterocyclic systems, specifically pyrazolo[1,5-a]pyrimidines, via cyclization with β-dicarbonyl compounds. The underlying chemistry, practical experimental procedures, and the antimicrobial potential of the resulting compounds will be discussed in detail, providing researchers, scientists, and drug development professionals with a robust framework for the exploration of this promising class of molecules.

Strategic Overview: Synthetic Pathways from 2-Hydrazinyl-4-methylpyrimidine

The synthetic utility of 2-hydrazinyl-4-methylpyrimidine lies in the nucleophilic nature of the hydrazinyl group, which readily reacts with a variety of electrophiles. This allows for the construction of a diverse library of pyrimidine derivatives. The two key strategies detailed in this guide are:

-

Schiff Base Formation: The condensation reaction between the terminal amino group of the hydrazinyl moiety and the carbonyl group of aldehydes or ketones provides a straightforward method to introduce a wide range of substituents. The resulting hydrazones (Schiff bases) are known to possess significant antimicrobial properties.[3][4]

-